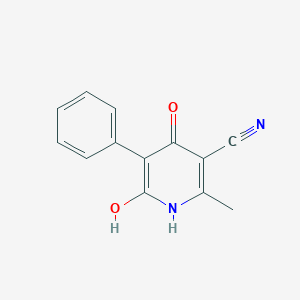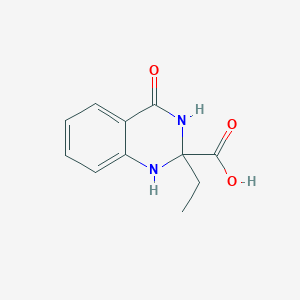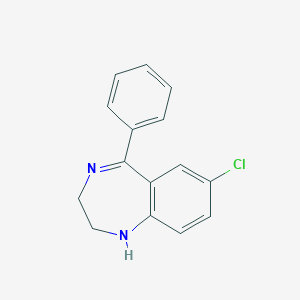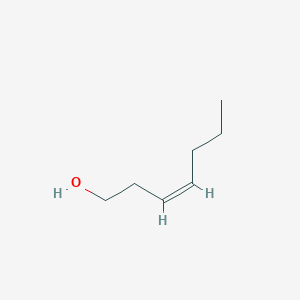
4-(4-Methylpiperazino)aniline
Descripción general
Descripción
4-(4-Methylpiperazino)aniline is an organic compound with the molecular formula C₁₁H₁₇N₃. It is a derivative of aniline, where the aniline ring is substituted with a 4-methylpiperazine group. This compound is known for its applications in the synthesis of various pharmaceuticals and chemical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Methylpiperazino)aniline can be synthesized through several methods. One common method involves the reaction of 4-chloronitrobenzene with 1-methylpiperazine in the presence of a palladium catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by reduction of the nitro group to an amine .
Reaction Conditions:
Reagents: 4-chloronitrobenzene, 1-methylpiperazine, palladium catalyst
Solvents: N,N-Dimethylformamide, chloroform, ethyl acetate, methanol, dimethyl sulfoxide
Temperature: Typically carried out at elevated temperatures
Catalysts: Palladium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Análisis De Reacciones Químicas
4-(4-Methylpiperazino)aniline undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Typically carried out in aqueous or organic solvents
Products: Oxidized derivatives of the aniline ring
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride
Conditions: Conducted under mild to moderate conditions
Products: Reduced forms of the compound, often leading to the formation of secondary amines
Substitution
Reagents: Halogenating agents, alkylating agents
Conditions: Varies depending on the substituent being introduced
Products: Substituted derivatives of this compound
Aplicaciones Científicas De Investigación
4-(4-Methylpiperazino)aniline is widely used in scientific research due to its versatility:
Chemistry
Synthesis of Pharmaceuticals: It is a key intermediate in the synthesis of various drugs, particularly those targeting kinase pathways.
Chemical Intermediates: Used in the preparation of complex organic molecules.
Biology
Biological Studies: Employed in the study of enzyme interactions and cellular pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its role as a c-Met kinase inhibitor.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperazino)aniline involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor of c-Met kinase, a protein involved in various cellular processes including growth, survival, and metastasis of cancer cells . By inhibiting this kinase, the compound can disrupt these pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
4-(4-Methylpiperazino)aniline can be compared with other similar compounds, such as:
- 4-(4-Methylpiperazin-1-yl)phenylamine
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Methylpiperazin-1-yl)phenylamine
Uniqueness
- Structural Features: The presence of the 4-methylpiperazine group distinguishes it from other aniline derivatives.
- Biological Activity: Its role as a c-Met kinase inhibitor sets it apart from other similar compounds, making it a valuable tool in cancer research .
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZNZNKHRXRLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353214 | |
| Record name | 4-(4-Methylpiperazino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16153-81-4 | |
| Record name | 4-(4-Methylpiperazino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylpiperazin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(4-methylpiperazino)aniline interact with its target, the c-MYC G-quadruplex, and what are the downstream effects of this interaction?
A1: While the provided abstract doesn't delve into the specific binding interactions, it states that this compound derivatives act as G-quadruplex stabilizers. [] This stabilization prevents the c-MYC protooncogene from being expressed. [] The c-MYC gene is often overexpressed in cancer cells, contributing to uncontrolled cell growth. Therefore, by stabilizing the G-quadruplex and inhibiting c-MYC expression, these compounds have potential as anticancer agents.
Q2: What is the significance of using click chemistry in studying this compound as a G-quadruplex stabilizer?
A2: The research employed click chemistry, including kinetic target-guided synthesis, to generate a library of this compound derivatives in the presence of the c-MYC G-quadruplex. [] This approach allows for the identification of compounds with higher binding affinity and stabilizing potency directly within the biological context. The researchers observed a correlation between increased yields from in situ click reactions and enhanced G-quadruplex stabilization in biological assays. [] This suggests that click chemistry, particularly in a target-guided format, can be a powerful tool for optimizing the development of G-quadruplex stabilizers based on this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














